molecular formula C15H17NO2S B4742852 N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4742852
M. Wt: 275.4 g/mol
InChI Key: VYCAKHDGWDYJJM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzylamine and 4,5-dimethylthiophene-3-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 4,5-dimethylthiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxybenzylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Additionally, automated purification systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent such as dichloromethane.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide or thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to study the interactions of thiophene derivatives with biological targets.

    Material Science: Thiophene derivatives are explored for their applications in organic electronics and materials science.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-4,5-dimethyl-3-thiophenecarboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features and potential pharmacological activities that differentiate it from other thiophene derivatives.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-11(2)19-9-13(10)15(17)16-8-12-6-4-5-7-14(12)18-3/h4-7,9H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCAKHDGWDYJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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